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Compound of Interest

Compound Name: Sosimerasib

Cat. No.: B15613137

An In-depth Overview of a Novel, CNS-Penetrant KRAS G12C Inhibitor

Sosimerasib (also known as AZD4747) is a potent, selective, and orally bioavailable small-
molecule inhibitor of the Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) G12C mutant
protein. This mutation is a key driver in a significant subset of non-small cell lung cancers
(NSCLCQC), colorectal cancer, and other solid tumors. Developed by AstraZeneca, Sosimerasib
represents a significant advancement in the field of targeted cancer therapy, particularly due to
its demonstrated ability to penetrate the central nervous system (CNS), a common site of
metastasis for these cancers.[1][2] This technical guide provides a comprehensive overview of
the discovery, mechanism of action, preclinical development, and clinical evaluation of
Sosimerasib for researchers, scientists, and drug development professionals.

The "Undruggable" Target: A New Era in KRAS
Inhibition

For decades, the KRAS oncogene was considered "undruggable" due to the smooth surface of
the protein and its high affinity for its natural ligand, guanosine triphosphate (GTP). The
discovery of a cryptic "switch-11" pocket that is accessible in the inactive, guanosine
diphosphate (GDP)-bound state of the KRAS G12C mutant was a landmark achievement.[3]
This finding paved the way for the development of covalent inhibitors that specifically and

irreversibly bind to the mutant cysteine residue at position 12, trapping the protein in its inactive
conformation.
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Discovery and Optimization of Sosimerasib
(AZD4747)

The development of Sosimerasib stemmed from a structure-based drug design approach.[1]
[4] Building upon an earlier quinazoline-based inhibitor, AZD4625, researchers at AstraZeneca
systematically optimized the molecule to enhance its potency, selectivity, and pharmacokinetic
properties, with a key focus on achieving CNS penetration.[1][5] A critical step in this process
was the excision of a pyrimidine ring, which led to a smaller, less polar compound with
improved brain-penetrant properties.[1] This optimization process ultimately yielded
Sosimerasib (AZD4747), a clinical development candidate with a favorable profile for treating
KRAS G12C-positive tumors, including those that have metastasized to the brain.[1]

While a detailed, step-by-step synthesis protocol for Sosimerasib has not been publicly
disclosed in full, the discovery is based on quinazoline chemistry. The general synthesis of
quinazoline-based KRAS G12C inhibitors often involves multi-step reactions to construct the
core heterocyclic scaffold and append the necessary functional groups for covalent binding and
interaction with the switch-Il pocket.[6][7] The radiolabeled form, [[8]C]AZD4747, has been
synthesized for use in positron emission tomography (PET) studies.[9]

Mechanism of Action: Covalent Inhibition of KRAS
Gl12C

Sosimerasib functions as a covalent, irreversible inhibitor of the KRAS G12C mutant protein.
The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and
an inactive GDP-bound state. In its active state, it triggers downstream signaling cascades,
primarily the MAPK/ERK and PI3K/AKT pathways, which drive cell proliferation and survival.
The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive
activation.

Sosimerasib selectively binds to the cysteine residue at position 12 of the KRAS G12C
mutant, which is only accessible when the protein is in its inactive, GDP-bound state.[3] This
covalent bond locks KRAS G12C in this inactive conformation, preventing the exchange of
GDP for GTP and thereby inhibiting the activation of downstream signaling pathways. This
leads to a reduction in the phosphorylation of ERK (pERK), a key biomarker of pathway
inhibition, and ultimately suppresses tumor cell growth.[10]
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Below is a diagram illustrating the KRAS signaling pathway and the mechanism of action of

Sosimerasib.
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KRAS G12C signaling pathway and Sosimerasib’'s mechanism.

Preclinical Development

Sosimerasib has undergone extensive preclinical evaluation to characterize its potency,

selectivity, pharmacokinetics, and anti-tumor activity.

Biochemical and Cell-Based Assays

A variety of in vitro assays are employed to determine the efficacy of KRAS G12C inhibitors like

Sosimerasib.

¢ Biochemical Assays: These assays, such as GTP-binding competition assays, are used to
directly measure the binding affinity of the inhibitor to the purified KRAS G12C protein.[11]

o Cell Viability Assays: These assays measure the ability of the inhibitor to reduce the
proliferation of cancer cell lines harboring the KRAS G12C mutation. A common method is
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the MTT or CellTiter-Glo assay, which quantifies the number of viable cells after a period of
drug exposure (e.g., 72 hours).[12][13]

o pERK Inhibition Assays: Western blotting or ELISA-based methods are used to measure the
levels of phosphorylated ERK (pERK) in KRAS G12C mutant cell lines following treatment
with the inhibitor. A reduction in pERK levels serves as a direct biomarker of target
engagement and pathway inhibition.[10]

In Vivo Animal Models

The anti-tumor activity of Sosimerasib is evaluated in various animal models, including:

e Cell Line-Derived Xenografts (CDX): Human cancer cell lines with the KRAS G12C mutation
are implanted into immunocompromised mice. Tumor growth is monitored following
treatment with the inhibitor.

o Patient-Derived Xenografts (PDX): Tumor tissue from patients is directly implanted into mice,
providing a more clinically relevant model.

o Genetically Engineered Mouse Models (GEMMs): Mice are engineered to express the KRAS
G12C mutation, leading to the development of spontaneous tumors in a more physiologically
relevant context.[14]

Preclinical Pharmacokinetics

Pharmacokinetic studies in animals are crucial for determining the absorption, distribution,
metabolism, and excretion (ADME) properties of a drug candidate. Preclinical pharmacokinetic
data for Sosimerasib (AZD4747) in mice and rats are summarized below.
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Parameter Mouse Rat
Dose (i.v.) 2.3 uM/kg 1.1-2.3 uM/kg
Dose (p.o.) 6.8 uM/kg 6.8 uM/kg
Hepatic Clearance (% of blood

52% 75%
flow)
Volume of Distribution (Vss,

2.9 1.7
L/kg)
Half-life (T1/2, h) 0.63 0.56
Oral Bioavailability (F%b) 58% 18%

Data from MedChemEXxpress,
citing Kettle JG, et al. J Med
Chem. 2023.

The following diagram illustrates a general experimental workflow for the preclinical
development of a KRAS G12C inhibitor.
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Preclinical development workflow for a KRAS G12C inhibitor.

Clinical Development of Sosimerasib

Sosimerasib has advanced into clinical trials to evaluate its safety and efficacy in patients with
KRAS G12C-mutated solid tumors.
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Phase 2 Clinical Trial in NSCLC (ChiCTR2200059986)

A pivotal Phase 2, open-label, multicenter, single-arm study was conducted to assess
Sosimerasib monotherapy in patients with locally advanced or metastatic KRAS G12C-
mutated NSCLC who had previously received platinum-based chemotherapy and/or anti-PD-
1/PD-L1 inhibitors.[15][16] Patients were treated with Sosimerasib 500mg orally once daily.
[15]

Efficacy Results:

The primary results of this study, with a median follow-up of 6.8 months, demonstrated
promising anti-tumor activity.[15][16]

Efficacy Endpoint Result 95% Confidence Interval
Objective Response Rate
52.4% 44.0 - 60.8%
(ORR)
Disease Control Rate (DCR) 87.6% 81.1-92.5%
Median Time to Response
1.4 months 1.2 - 8.4 months
(TTR)
Median Progression-Free
7.2 months 5.6 - NA

Survival (PFS)

Data as of November 3, 2024,
from a cohort of 145 patients.
[15][16]

Safety Profile:

Sosimerasib was found to have a manageable safety profile.[15][16]
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Adverse Event Category Percentage of Patients

Any Treatment-Related Adverse Event (TRAE) 95.2%

Grade 3-4 TRAEs 40.0%
TRAES leading to dose interruption 24.1%
TRAES leading to dose reduction 10.3%
TRAESs leading to permanent discontinuation 2.1%

The most common TRAEs included increased alanine aminotransferase (66.2%), increased
aspartate aminotransferase (62.8%), anemia (31.7%), increased gamma-glutamyl transferase
(26.2%), and increased blood alkaline phosphatase (22.1%).[15] No fatal TRAEs were
reported.[15]

Future Directions

The development of Sosimerasib and other KRAS G12C inhibitors marks a significant
breakthrough in cancer therapy. Future research will likely focus on:

o Combination Therapies: Investigating the synergistic effects of Sosimerasib with other
targeted agents (e.g., SHP2 inhibitors, EGFR inhibitors) and immunotherapies to enhance
efficacy and overcome resistance.

o Mechanisms of Resistance: Understanding and addressing the mechanisms of both intrinsic
and acquired resistance to KRAS G12C inhibitors.

o Expansion to Other Tumor Types: Evaluating the efficacy of Sosimerasib in other solid
tumors harboring the KRAS G12C mutation.

» Next-Generation Inhibitors: Developing inhibitors that can target other KRAS mutations
beyond G12C.

Conclusion

Sosimerasib (AZD4747) is a promising, potent, and selective covalent inhibitor of KRAS G12C
with the distinct advantage of being CNS-penetrant. Its discovery through a meticulous
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structure-based drug design process and its encouraging clinical activity and manageable

safety profile in heavily pretreated NSCLC patients underscore its potential as a valuable

therapeutic option. The ongoing research and clinical development of Sosimerasib will further

delineate its role in the treatment of KRAS G12C-mutated cancers.

Experimental Protocols

While detailed, step-by-step protocols for the specific experiments conducted during the

development of Sosimerasib are proprietary, the following sections provide representative

methodologies for the key assays used in the evaluation of KRAS G12C inhibitors.

Cell Viability Assay (MTT Assay)

Cell Seeding: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358, MIA PaCa-2) in a 96-
well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

Compound Treatment: Prepare serial dilutions of Sosimerasib in culture medium and treat
the cells for 72 hours. Include a vehicle control (DMSO).

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals by viable cells.

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Analysis: Calculate the percentage of cell viability relative to the vehicle control and
determine the IC50 value by fitting the data to a dose-response curve.

PERK Inhibition Assay (Western Blot)

Cell Culture and Treatment: Seed KRAS G12C mutant cells in a 6-well plate and grow to 70-
80% confluency. Treat the cells with various concentrations of Sosimerasib for a specified
time (e.g., 2 hours).

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase
inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA
assay.

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-
polyacrylamide gel and transfer to a PVDF membrane.

Antibody Incubation: Block the membrane and incubate with primary antibodies against
pPERK, total ERK, and a loading control (e.g., GAPDH). Subsequently, incubate with HRP-
conjugated secondary antibodies.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
detection system.

Analysis: Quantify the band intensities and normalize the pERK signal to total ERK and the
loading control to determine the extent of inhibition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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